1-Butylpiperazin-2-one
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Overview
Description
The compound 1-Butylpiperazin-2-one is a chemical structure that serves as a core for synthesizing various derivatives with potential biological activities. The derivatives of this compound have been explored for their affinity towards different receptors in the central nervous system, such as the 5-HT1A and D2 receptors, as well as their ability to inhibit the serotonin transporter .
Synthesis Analysis
The synthesis of derivatives of 1-Butylpiperazin-2-one has been achieved through different methods. One approach involves the synthesis of new 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, which have shown high affinity for the 5-HT1A receptor and serotonin transporter inhibition . Another method includes the creation of a 1-benzylpiperazin-2-one nitrone, which undergoes [3+2] cycloadditions with alkynes and alkenes to yield isoxazolines and isoxazolidines, respectively . Additionally, a convenient synthesis of 1,3-substituted-6-phenylpiperazin-2-ones from simple starting materials has been reported, utilizing a two-step procedure involving alkylation and a one-pot reductive amination and cyclization step .
Molecular Structure Analysis
The molecular structure of 1-Butylpiperazin-2-one derivatives is crucial for their interaction with biological targets. The substitution pattern at the phenylpiperazine moiety, for instance, significantly influences the affinity for the 5-HT1A receptor . The molecular structure also allows for further chemical transformations, such as the formation of isoxazolines and isoxazolidines through cycloaddition reactions .
Chemical Reactions Analysis
The chemical reactivity of 1-Butylpiperazin-2-one derivatives includes their ability to participate in cycloaddition reactions. The novel 1-benzylpiperazin-2-one nitrone synthesized can react with alkynes and alkenes to form isoxazolines and isoxazolidines, which can be further reduced to piperazin-2-ones and 1,3-amino alcohols . This reactivity opens up pathways for the generation of diverse compounds with potential pharmacological properties.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-Butylpiperazin-2-one derivatives are not detailed in the provided papers, the structural features such as the presence of the butyl group and the piperazine ring suggest that these compounds would exhibit properties typical of organic molecules with amine functionalities. These properties include solubility in organic solvents, potential for hydrogen bonding, and basicity due to the presence of nitrogen atoms .
properties
IUPAC Name |
1-butylpiperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-3-5-10-6-4-9-7-8(10)11/h9H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDAJBQHQJFGTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCNCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630781 |
Source
|
Record name | 1-Butylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butylpiperazin-2-one | |
CAS RN |
59702-09-9 |
Source
|
Record name | 1-Butylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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